(3-Amino-6-chloropyrazin-2-yl)methanol

Catalog No.
S12368439
CAS No.
M.F
C5H6ClN3O
M. Wt
159.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Amino-6-chloropyrazin-2-yl)methanol

Product Name

(3-Amino-6-chloropyrazin-2-yl)methanol

IUPAC Name

(3-amino-6-chloropyrazin-2-yl)methanol

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

InChI

InChI=1S/C5H6ClN3O/c6-4-1-8-5(7)3(2-10)9-4/h1,10H,2H2,(H2,7,8)

InChI Key

RYONKUBTPFXHFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)N)CO)Cl

(3-Amino-6-chloropyrazin-2-yl)methanol is a heterocyclic compound characterized by the presence of an amino group, a chlorine atom, and a hydroxymethyl group attached to a pyrazine ring. Its molecular formula is C5H6ClN3OC_5H_6ClN_3O, and it has a molecular weight of approximately 175.57 g/mol. This compound is notable for its structural features, which include a chlorine atom at the sixth position of the pyrazine ring and an amino group at the third position, providing it with unique chemical properties that are of interest in various fields of research.

The reactivity of (3-Amino-6-chloropyrazin-2-yl)methanol can be attributed to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of various derivatives.
  • Reduction: The hydroxymethyl group can undergo reduction to yield alcohols or further react to form other functional groups.
  • Oxidation: The compound may also participate in oxidation reactions, potentially converting the hydroxymethyl group into carbonyl compounds.

These reactions make (3-Amino-6-chloropyrazin-2-yl)methanol a versatile intermediate in organic synthesis.

Research indicates that (3-Amino-6-chloropyrazin-2-yl)methanol exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies suggest that this compound may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity: Preliminary investigations have shown promise in its ability to affect cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.

These biological activities are primarily attributed to the interactions of its functional groups with biological targets, such as enzymes and receptors.

Several methods have been reported for synthesizing (3-Amino-6-chloropyrazin-2-yl)methanol:

  • Direct Amination: The chlorinated pyrazine precursor can be reacted with ammonia or primary amines under controlled conditions to introduce the amino group.
  • Hydroxymethylation: The introduction of the hydroxymethyl group can be achieved through formaldehyde treatment in the presence of a base.
  • Multi-step Synthesis: A combination of halogenation and subsequent amination reactions can be employed to construct the desired compound from simpler starting materials.

These methods allow for the efficient production of (3-Amino-6-chloropyrazin-2-yl)methanol in laboratory settings.

(3-Amino-6-chloropyrazin-2-yl)methanol has several applications across different fields:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of potential drug candidates with antimicrobial and anticancer properties.
  • Chemical Research: The compound is used as a building block for developing more complex heterocyclic compounds.
  • Material Science: Its unique structure may be utilized in creating new materials with specific properties.

Studies on the interactions of (3-Amino-6-chloropyrazin-2-yl)methanol with biological molecules indicate that its amino and hydroxymethyl groups can form hydrogen bonds, influencing enzyme activity and receptor binding. These interactions are crucial for understanding its mechanism of action in biological systems and its potential therapeutic applications.

Several compounds share structural similarities with (3-Amino-6-chloropyrazin-2-yl)methanol, each possessing distinct characteristics:

Compound NameStructure FeaturesUnique Aspects
(3-Amino-5-chloropyrazin-2-yl)methanolChlorine at position 5Different chlorine positioning alters reactivity
(3-Amino-6-bromopyrazin-2-yl)methanolBromine instead of chlorineBromine's larger size may influence biological activity
(3-Amino-5,6-dichloropyrazin-2-yl)methanolTwo chlorine atomsIncreased halogenation may enhance reactivity
(3-Amino-6-fluoropyrazin-2-yl)methanolFluorine instead of chlorineFluorine's electronegativity affects interaction
(3-Chloropyrazin-2-yl)methanolLacks amino and hydroxymethyl groupsSimpler structure limits potential applications

Uniqueness

The uniqueness of (3-Amino-6-chloropyrazin-2-yl)methanol lies in its combination of functional groups—specifically, both chlorine atoms and a hydroxymethyl group on the pyrazine ring. This combination provides distinct chemical properties and reactivity profiles that are valuable for specific research applications in medicinal chemistry and material science.

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

159.0199395 g/mol

Monoisotopic Mass

159.0199395 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

Explore Compound Types